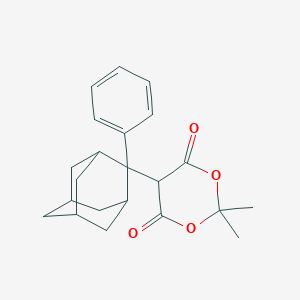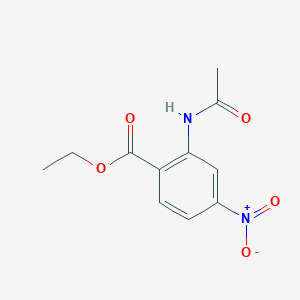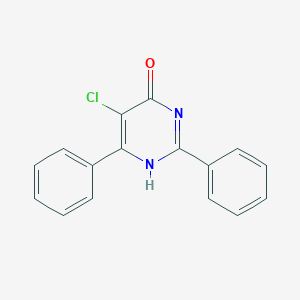
2,2-Dimethyl-5-(2-phenyl-2-adamantyl)-1,3-dioxane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-5-(2-phenyl-2-adamantyl)-1,3-dioxane-4,6-dione is a complex organic compound characterized by its unique structure, which includes a dioxane ring and adamantyl and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-(2-phenyl-2-adamantyl)-1,3-dioxane-4,6-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group is synthesized through a series of reactions starting from adamantane.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.
Cyclization to Form the Dioxane Ring: The final step involves the cyclization of the intermediate compounds to form the dioxane ring under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl and adamantyl groups can participate in substitution reactions, often facilitated by halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
2,2-Dimethyl-5-(2-phenyl-2-adamantyl)-1,3-dioxane-4,6-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its stability and unique structural features.
Materials Science: The compound’s rigid structure makes it a candidate for use in the development of novel polymers and materials with specific mechanical properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential effects and applications in biotechnology.
作用機序
The mechanism of action of 2,2-Dimethyl-5-(2-phenyl-2-adamantyl)-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The adamantyl group is known for its ability to enhance the stability and lipophilicity of compounds, which can affect their biological activity. The phenyl group may participate in π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2,2-Dimethyl-5-(2-phenyl-2-adamantyl)-1,3-dioxane-4,6-dione: Unique due to its combination of adamantyl and phenyl groups.
2,2-Dimethyl-5-(2-adamantyl)-1,3-dioxane-4,6-dione: Lacks the phenyl group, which may affect its chemical properties and applications.
2,2-Dimethyl-5-(2-phenyl)-1,3-dioxane-4,6-dione: Lacks the adamantyl group, potentially altering its stability and biological activity.
Uniqueness
The presence of both adamantyl and phenyl groups in this compound makes it unique among similar compounds. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
2,2-dimethyl-5-(2-phenyl-2-adamantyl)-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O4/c1-21(2)25-19(23)18(20(24)26-21)22(15-6-4-3-5-7-15)16-9-13-8-14(11-16)12-17(22)10-13/h3-7,13-14,16-18H,8-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRNKJOOUVVSBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)C2(C3CC4CC(C3)CC2C4)C5=CC=CC=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[(1-methyl-1H-imidazol-2-yl)methyl]sulfanyl}cyclohexanol](/img/structure/B372858.png)











